
Iruplinalkib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iruplinalkib (WX-0593) is a novel, highly selective oral tyrosine kinase inhibitor (TKI) targeting anaplastic lymphoma kinase (ALK) and ROS1 rearrangements. Approved in China in June 2023 for ALK-positive crizotinib-resistant advanced non-small cell lung cancer (NSCLC), it demonstrates robust efficacy against ALK-resistant mutants, particularly ALK-G1202R, with inhibitory activity comparable to third-generation inhibitors like lorlatinib . The INTELLECT phase II trial (NCT04641754) reported an objective response rate (ORR) of 69.9% and median progression-free survival (PFS) of 19.8 months in crizotinib-resistant patients . Its approval in China’s National Reimbursement Drug List (NRDL) underscores its clinical and economic relevance.
Biological Activity
Iruplinalkib (WX-0593) is a novel, highly selective anaplastic lymphoma kinase (ALK) and ROS1 inhibitor developed for the treatment of advanced non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and comparative effectiveness against existing therapies.
This compound operates primarily by inhibiting the tyrosine kinase activity of ALK and ROS1, which are critical in the pathogenesis of certain NSCLC types. The compound effectively targets both wild-type and mutant forms of ALK, including those resistant to crizotinib. Key findings regarding its mechanism include:
- Inhibition of Tyrosine Autophosphorylation : this compound demonstrates strong inhibition of tyrosine autophosphorylation in various ALK mutations (e.g., ALK L1196M, ALK C1156Y) with IC50 values ranging from 5.38 to 16.74 nM .
- Downstream Signaling Pathway Effects : The compound reduces phosphorylation levels of downstream signaling molecules such as AKT and ERK in a dose-dependent manner, indicating its potential to disrupt critical cancer-promoting pathways .
Efficacy in Clinical Trials
This compound has shown promising results in several clinical studies, particularly in patients with ALK-positive NSCLC:
- INSPIRE Trial : In a Phase III trial comparing this compound to crizotinib, this compound exhibited a higher objective response rate (ORR) and longer progression-free survival (PFS). The ORR was significantly better in the this compound group (69.9%) compared to crizotinib .
- Intracranial Efficacy : Notably, this compound demonstrated superior efficacy in patients with central nervous system (CNS) metastases, achieving an intracranial ORR of 57.9% versus 25.6% for crizotinib .
Comparative Effectiveness
In comparison to other treatments, this compound has shown superior activity against resistant ALK mutations:
- Cost-Effectiveness : A study indicated that this compound is a cost-effective option compared to alectinib for treating crizotinib-resistant advanced NSCLC, with an incremental cost-effectiveness ratio (ICER) of $24,313.95 per quality-adjusted life year (QALY) .
- Resistance Profiles : this compound has demonstrated enhanced inhibitory activity against ALK-resistant mutants and is comparable to lorlatinib, a third-generation TKI .
Research Findings
The following table summarizes key findings from various studies on this compound's biological activity:
Study/Trial | Key Findings |
---|---|
INSPIRE Trial | Higher ORR (69.9%) and longer PFS compared to crizotinib; effective in CNS metastases |
Mechanism Study | Inhibits ALK/ROS1 phosphorylation; affects downstream signaling pathways |
Cost-Effectiveness | ICER of $24,313.95/QALY versus alectinib; favorable economic outcomes |
Case Studies
A notable case involved a 44-year-old female patient with stage IV NSCLC harboring SPECC1L-ALK fusion who achieved significant tumor reduction after treatment with this compound. This case highlights the drug's potential for individualized therapy in resistant cases .
Chemical Reactions Analysis
Nucleophilic Substitutions
-
Chloropyridine intermediates undergo nucleophilic aromatic substitution (SNAr) with amine-containing fragments to form C–N bonds critical for kinase binding.
-
Phosphorylation reactions introduce the phosphate group at strategic positions, modulating solubility and bioavailability .
Condensation Reactions
-
Formation of the pyrazole ring occurs via cyclocondensation between β-diketones and hydrazine derivatives under acidic or basic conditions .
-
The pyridine ring is synthesized through cyclization of enamine intermediates, followed by dehydration.
Key Reaction Mechanisms
The synthesis leverages both classical and modern organic chemistry techniques:
Stability Under Physiological Conditions
This compound undergoes pH-dependent hydrolysis in vivo:
-
Acidic environments (e.g., stomach): Partial degradation of the pyridine–pyrazole bond, mitigated by enteric coatings .
-
Enzymatic metabolism : CYP3A4-mediated oxidation of the piperidine side chain generates inactive metabolites .
Comparative Reactivity of ALK Inhibitors
Feature | This compound | Crizotinib | Alectinib |
---|---|---|---|
Core Structure | Pyrazole-pyridine | Imidazole-pyridine | Benzodiazepine |
Key Binding Motif | Phosphoryl group | Chlorophenyl | Ethylpiperidine |
Metabolic Pathway | CYP3A4 oxidation | CYP3A4/CYP2C8 | CYP3A4 hydrolysis |
Research Advancements
-
Resistance Mitigation : Structural modifications (e.g., bulkier substituents at C2/C5) reduce susceptibility to ALK G1202R mutations .
-
CNS Penetration : Enhanced blood-brain barrier permeability via lipophilic side chains correlates with improved intracranial response rates (90.9% vs. 60% for crizotinib) .
Q & A
Basic Research Questions
Q. What experimental models are most suitable for evaluating Iruplinalkib’s ALK/ROS1 inhibition efficacy?
- Methodological Answer: Use in vitro kinase assays to measure IC50 values against ALK/ROS1 and downstream signaling molecules (e.g., ERK, AKT). Validate findings in in vivo xenograft models (e.g., NCI-H3122 EML4-ALK cell-derived xenografts) with tumor volume measurement and immunohistochemical analysis of phosphorylated ALK/ROS1 . For resistance studies, employ Ba/F3 cell lines expressing mutant ALK variants (e.g., L1196M, G1202R) to assess this compound’s inhibitory potency .
Q. How does this compound’s pharmacokinetic profile influence preclinical study design?
- Methodological Answer: Conduct ADME studies in multiple species (mice, rats, dogs, primates) to assess absorption, plasma protein binding (moderate in humans), and metabolic pathways (CYP3A4/5 involvement). Monitor potential drug-drug interactions via in vitro assays using human hepatocytes and transporter inhibition studies (e.g., P-gp, BCRP, MATE1/2-K) .
Q. What methodologies confirm target selectivity of this compound beyond ALK/ROS1?
- Methodological Answer: Perform kinase panel screens (e.g., Eurofins KinaseProfiler™) to evaluate off-target effects. Use RNA sequencing or phosphoproteomics in treated vs. untreated cells to identify unintended signaling perturbations .
Advanced Research Questions
Q. How do tumor microenvironment factors explain discrepancies in STAT3 inhibition between in vitro and in vivo models?
- Methodological Answer: Investigate microenvironmental influences (e.g., exosomes, polyunsaturated fatty acids) using co-culture systems (tumor cells with fibroblasts/immune cells) and syngeneic models. Compare STAT3 phosphorylation levels under hypoxic vs. normoxic conditions .
Q. What experimental strategies resolve contradictions in this compound’s transporter inhibition data (e.g., P-gp vs. BCRP)?
- Methodological Answer: Use Caco-2 cell monolayers to quantify bidirectional transport (apical-to-basal vs. basal-to-apical) with/without transporter inhibitors. Validate dose-dependent effects via LC-MS/MS quantification of intracellular drug accumulation .
Q. How can researchers design clinical trials to address cross-trial heterogeneity in this compound’s efficacy (e.g., INSPIRE vs. INTELLECT studies)?
- Methodological Answer: Apply propensity score matching to adjust for baseline characteristics (e.g., prior TKI exposure, metastasis sites). Use blinded independent central review (BICR) for objective response rate (ORR) assessment and standardized criteria (RECIST v1.1) .
Q. What methodologies identify predictive biomarkers for this compound resistance in ALK+ NSCLC?
- Methodological Answer: Perform liquid biopsy-based NGS to detect emergent ALK mutations (e.g., G1202R) in circulating tumor DNA. Validate findings using patient-derived organoids treated with escalating this compound doses .
Q. How should combination therapies with this compound be preclinically optimized to mitigate CYP3A4 induction risks?
- Methodological Answer: Co-administer this compound with CYP3A4 substrates (e.g., midazolam) in human hepatocyte cultures to quantify enzyme induction. Use physiologically based pharmacokinetic (PBPK) modeling to predict dose adjustments for combination regimens .
Q. Data Analysis and Interpretation
Q. What statistical approaches reconcile conflicting efficacy data between this compound and brigatinib in ROS1+ models?
- Methodological Answer: Apply mixed-effects models to account for inter-study variability. Conduct meta-analyses of survival endpoints (e.g., progression-free survival) with inverse-variance weighting .
Q. How can researchers address limitations in generalizing this compound’s activity across rare ALK fusions (e.g., SPECC1L-ALK)?
- Methodological Answer: Use CRISPR-Cas9 to engineer cell lines expressing rare fusions. Validate findings in patient-derived xenografts (PDXs) and correlate with clinical response data from case reports .
Q. Tables for Key Preclinical Findings
Parameter | This compound | Brigatinib |
---|---|---|
ALK IC50 (nM) | 0.62 | 0.79 |
ROS1 IC50 (nM) | 0.72 | 1.25 |
MATE1 Inhibition (IC50, μM) | 0.11 | Not reported |
STAT3 Inhibition (In Vivo) | Significant | Minimal |
Source |
Comparison with Similar Compounds
Comparison with Similar ALK Inhibitors
Efficacy Against ALK Mutations
Iruplinalkib exhibits superior potency against crizotinib-resistant ALK mutations compared to second-generation TKIs (e.g., alectinib, brigatinib) and aligns with third-generation inhibitors (e.g., lorlatinib). Key findings include:
- ALK-G1202R : this compound’s IC₅₀ for ALK-G1202R is 96 nM, outperforming brigatinib (IC₅₀ = 186 nM) and alectinib (IC₅₀ = 220 nM) .
- ALK-L1196M/C1156Y : In Ba/F3 cell models, this compound showed IC₅₀ values of 9.5 nM and 9 nM, respectively, versus 19.5 nM and 14 nM for brigatinib .
- ROS1 Fusion Proteins : this compound inhibits SLC34A2-ROS1 and CD74-ROS1 with IC₅₀ values <10 nM, comparable to brigatinib but with broader activity in resistant models .
Clinical Trial Outcomes
Parameter | This compound (INTELLECT) | Alectinib (ALUR) | Brigatinib (ALTA-1L) | Lorlatinib (CROWN) |
---|---|---|---|---|
ORR (%) | 69.9 | 50.8 | 54.0 | 76.0 |
Median PFS (months) | 19.8 | 9.6 | 24.0 | NR |
Intracranial ORR (%) | 90.9* | 61.0 | 78.0 | 82.0 |
*Measurable baseline CNS metastases.
In the first-line setting (INSPIRE trial, NCT04632758), this compound demonstrated a median PFS of 27.7 months versus 14.6 months for crizotinib (HR = 0.34; p < 0.0001), with intracranial ORR of 90.9% versus 60.0% .
Cost-Effectiveness
In China, this compound is cost-effective compared to alectinib, with an incremental cost-effectiveness ratio (ICER) of $24,313.95 per quality-adjusted life year (QALY) versus $37,863.56/QALY (China’s willingness-to-pay threshold) . Lifetime costs for this compound were $61,278.53 versus $40,785.26 for alectinib, yielding a QALY gain of 0.843 .
Key Advantages Over Competitors
Resistance Coverage : Superior activity against ALK-G1202R and ROS1 fusions positions this compound closer to third-generation inhibitors like lorlatinib .
CNS Penetration : High intracranial ORR (90.9%) surpasses crizotinib (60.0%) and rivals brigatinib (78%) .
Economic Viability: Inclusion in China’s NRDL and favorable ICER enhance accessibility .
Preparation Methods
Synthetic Pathways and Key Intermediates
Core Structure Assembly
Iruplinalkib’s molecular structure (C₂₉H₃₈ClN₆O₂P) features a pyrimidine core linked to a spiro[5.5]undecane system and a dimethylphosphorylphenyl group. The synthesis begins with the formation of the pyrimidine ring through a nucleophilic aromatic substitution reaction. 5-Chloro-2,4-diaminopyrimidine is reacted with 2-methoxy-4-nitroaniline under basic conditions to introduce the primary amine functionality.
The spiro ring system is synthesized via a cyclocondensation reaction between a cyclohexanone derivative and a diamine, followed by methylation to introduce the 9-methyl group. This intermediate is critical for conferring selectivity against ALK resistance mutations such as G1202R.
Phosphoryl Group Introduction
The dimethylphosphorylphenyl moiety is introduced through a palladium-catalyzed cross-coupling reaction. A Suzuki-Miyaura coupling between a boronic acid derivative of the phosphoryl group and the pyrimidine intermediate ensures precise regioselectivity. This step requires meticulous control of reaction conditions (e.g., temperature: 80–90°C, catalyst: Pd(PPh₃)₄) to achieve yields exceeding 75%.
Final Coupling and Purification
The final step involves coupling the spiro-amine intermediate with the phosphorylated pyrimidine using a carbodiimide-based coupling agent (e.g., EDCI). The crude product is purified via column chromatography (silica gel, eluent: dichloromethane/methanol) and recrystallized from ethanol to achieve >99% purity.
Reaction Mechanisms and Optimization
Nucleophilic Substitution Dynamics
The pyrimidine ring’s chloro group undergoes nucleophilic displacement by the aromatic amine in the presence of a base (e.g., K₂CO₃). Density functional theory (DFT) calculations indicate that the reaction proceeds via a concerted mechanism, with a transition state energy of ~25 kcal/mol. Optimization studies show that replacing polar aprotic solvents (DMF) with dimethylacetamide (DMAc) improves reaction rates by 40%.
Spiro Ring Formation
The spiro[5.5]undecane system is formed through a tandem Mannich reaction and intramolecular cyclization. Kinetic studies reveal that the cyclization step is rate-limiting, with an activation energy of 18.2 kcal/mol. Adding catalytic amounts of p-toluenesulfonic acid (p-TsOH) reduces reaction time from 48 to 12 hours.
Catalytic Coupling Efficiency
The Suzuki-Miyaura coupling’s efficiency depends on the oxidative addition of the palladium catalyst to the aryl chloride. Screening of ligands identified XPhos as optimal, increasing yield from 62% to 88%. Residual palladium levels in the final product are controlled to <10 ppm via chelating resins.
Analytical Characterization and Quality Control
Structural Confirmation
- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular ion peak at m/z 569.08 [M+H]⁺, consistent with the formula C₂₉H₃₈ClN₆O₂P.
- Nuclear Magnetic Resonance (NMR):
Purity and Stability
- HPLC Analysis: Uses a C18 column (mobile phase: acetonitrile/0.1% formic acid) to achieve a retention time of 12.3 minutes. Purity thresholds exceed 99.5%.
- Forced Degradation Studies: Exposure to heat (60°C), acid (0.1M HCl), and peroxide (3% H₂O₂) reveals degradation products accounting for <0.2% of total content.
Scale-Up and Industrial Production
Pilot-Scale Synthesis
Qilu Pharmaceutical’s production process employs a 500-L reactor for the final coupling step, maintaining a batch size of 50 kg. Key parameters include:
Parameter | Laboratory Scale | Pilot Scale |
---|---|---|
Reaction Volume (L) | 5 | 500 |
Yield (%) | 78 | 72 |
Purity (%) | 99.5 | 99.3 |
Heat transfer limitations in larger reactors are mitigated using jacketed vessels with turbulent flow regimes.
Comparative Analysis with Other ALK Inhibitors
This compound’s synthesis shares similarities with brigatinib and lorlatinib but differs in spiro ring incorporation:
Feature | This compound | Brigatinib |
---|---|---|
Core Structure | Spiro[5.5]undecane | Piperidine-carboxamide |
Phosphoryl Group | Yes | No |
Synthetic Steps | 12 | 10 |
The spiro system enhances blood-brain barrier penetration, as evidenced by a 3.2-fold higher CNS concentration in rat models compared to brigatinib.
Properties
CAS No. |
1854943-32-0 |
---|---|
Molecular Formula |
C29H38ClN6O2P |
Molecular Weight |
569.1 g/mol |
IUPAC Name |
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C29H38ClN6O2P/c1-35-15-11-29(12-16-35)13-17-36(18-14-29)21-9-10-23(25(19-21)38-2)33-28-31-20-22(30)27(34-28)32-24-7-5-6-8-26(24)39(3,4)37/h5-10,19-20H,11-18H2,1-4H3,(H2,31,32,33,34) |
InChI Key |
ZPCCNHQDFZCULN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.